Cas no 1309933-61-6 (1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene)

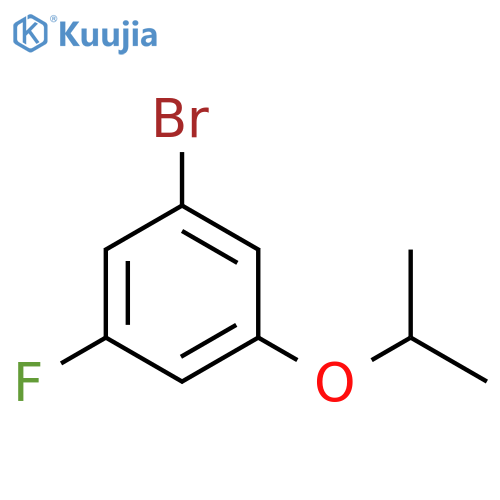

1309933-61-6 structure

商品名:1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene

CAS番号:1309933-61-6

MF:C9H10BrFO

メガワット:233.077505588531

MDL:MFCD18917875

CID:4587469

1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene 化学的及び物理的性質

名前と識別子

-

- 1-broMo-3-fluoro-5-isopropoxybenzene

- 1-bromo-3-fluoro-5-(propan-2-yloxy)benzene

- 1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene

-

- MDL: MFCD18917875

- インチ: 1S/C9H10BrFO/c1-6(2)12-9-4-7(10)3-8(11)5-9/h3-6H,1-2H3

- InChIKey: CXPGTGGYDNGRCO-UHFFFAOYSA-N

- ほほえんだ: C1(Br)=CC(OC(C)C)=CC(F)=C1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B750603-5g |

1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene |

1309933-61-6 | 5g |

$ 65.00 | 2022-06-06 | ||

| Advanced ChemBlocks | N24800-25G |

1-bromo-3-fluoro-5-(propan-2-yloxy)benzene |

1309933-61-6 | 98% | 25G |

$1,975 | 2023-09-15 | |

| 1PlusChem | 1P00HSRX-5g |

1-Bromo-3-fluoro-5-isopropoxybenzene |

1309933-61-6 | 97% | 5g |

$852.00 | 2025-02-28 | |

| 1PlusChem | 1P00HSRX-1g |

1-Bromo-3-fluoro-5-isopropoxybenzene |

1309933-61-6 | 97% | 1g |

$287.00 | 2025-02-28 | |

| A2B Chem LLC | AI29645-1g |

1-Bromo-3-fluoro-5-isopropoxybenzene |

1309933-61-6 | 97% | 1g |

$275.00 | 2024-04-20 | |

| A2B Chem LLC | AI29645-5g |

1-Bromo-3-fluoro-5-isopropoxybenzene |

1309933-61-6 | 97% | 5g |

$820.00 | 2024-04-20 | |

| A2B Chem LLC | AI29645-25g |

1-Bromo-3-fluoro-5-isopropoxybenzene |

1309933-61-6 | 97% | 25g |

$3690.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1251413-5g |

1-Bromo-3-fluoro-5-isopropoxybenzene |

1309933-61-6 | 98%(GC) | 5g |

$720 | 2025-02-27 | |

| TRC | B750603-2.5g |

1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene |

1309933-61-6 | 2.5g |

$ 50.00 | 2022-06-06 | ||

| TRC | B750603-25g |

1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene |

1309933-61-6 | 25g |

$ 80.00 | 2022-06-06 |

1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene 関連文献

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

1309933-61-6 (1-Bromo-3-Fluoro-5-(Propan-2-Yloxy)Benzene) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 29839-61-0(1-oxaspiro4.5decan-3-ol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬